3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909326-22-2
VCID: VC6654246
InChI: InChI=1S/C6H12N4.ClH/c1-10-5-8-6(9-10)3-2-4-7;/h5H,2-4,7H2,1H3;1H
SMILES: CN1C=NC(=N1)CCCN.Cl
Molecular Formula: C6H13ClN4
Molecular Weight: 176.65

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

CAS No.: 1909326-22-2

Cat. No.: VC6654246

Molecular Formula: C6H13ClN4

Molecular Weight: 176.65

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride - 1909326-22-2

Specification

CAS No. 1909326-22-2
Molecular Formula C6H13ClN4
Molecular Weight 176.65
IUPAC Name 3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H12N4.ClH/c1-10-5-8-6(9-10)3-2-4-7;/h5H,2-4,7H2,1H3;1H
Standard InChI Key QAODLQFQYPWCFW-UHFFFAOYSA-N
SMILES CN1C=NC(=N1)CCCN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The hydrochloride salt of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has the molecular formula C₆H₁₃ClN₄ and a molecular weight of 176.65 g/mol. Its IUPAC name is 3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, with the free base form (C₆H₁₂N₄) having a molecular weight of 140.19 g/mol . The compound’s structure features a 1,2,4-triazole ring—a five-membered heterocycle with three nitrogen atoms—connected to a three-carbon amine chain.

Key Structural Descriptors:

  • Canonical SMILES: CN1C=NC(=N1)CCCN.Cl

  • InChIKey: WMLLVXMZSGSSEU-UHFFFAOYSA-N (free base)

  • PubChem CID: 82594203 (free base)

The hydrochloride form enhances water solubility, making it suitable for biological and pharmaceutical applications.

Synthesis and Production

Synthetic Routes

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves:

  • Alkylation of 1-methyl-1H-1,2,4-triazole: Reacting 1-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

  • Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: DMF or acetonitrile

  • Yield: ~60–75% (estimated for analogous triazole derivatives)

Industrial Scalability

Industrial production may employ continuous flow synthesis to optimize efficiency, though specific protocols for this compound remain undocumented in public literature.

Physicochemical Properties

Solubility and Stability

  • Water Solubility: High due to hydrochloride salt formation.

  • Stability: Stable under ambient conditions but hygroscopic; requires storage in airtight containers.

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational predictions suggest:

  • ¹H NMR: Peaks at δ 2.7–3.1 ppm (amine protons), δ 3.8 ppm (triazole CH₃), and δ 7.5–8.0 ppm (triazole ring protons) .

  • Mass Spectrometry: Predominant fragment at m/z 140 (free base molecular ion) .

Comparative Analysis of Triazole Derivatives

Compound NameStructural FeatureKey Difference
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochlorideTriazole substitution at 5-positionAltered electronic distribution
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amineCyclopropyl substituentEnhanced lipophilicity

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